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Compound of Interest

Compound Name: Methyl 4-aminobenzoate

Cat. No.: B140551 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and spectral characteristics

of methyl 4-aminobenzoate (C₈H₉NO₂), a key intermediate in organic synthesis. The following

sections detail its melting point, comprehensive spectral data from Infrared (IR) Spectroscopy,

Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), along with

the experimental protocols for these analytical techniques.

Physicochemical Properties
Methyl 4-aminobenzoate is a white to light yellow crystalline solid. Its key physical property is

summarized below.

Table 1: Melting Point of Methyl 4-Aminobenzoate

Property Value (°C)

Melting Point 110 - 115

The melting point is a range compiled from

multiple sources, which report values such as

110-114°C, 111-115°C[1], 110-113°C[2][3], and

110-111°C[4].
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Spectral Data
The following tables summarize the key spectral data for the characterization of methyl 4-
aminobenzoate.

Table 2: Infrared (IR) Spectroscopy Data (KBr Pellet)

Wavenumber (cm⁻¹) Assignment

3435, 3350 N-H stretching (amine)

1680 C=O stretching (ester)

1605, 1515 C=C stretching (aromatic)

1280 C-O stretching (ester)

1175 C-N stretching

845 p-disubstituted benzene

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.85 Doublet (d) 2H Aromatic (Ha)

6.65 Doublet (d) 2H Aromatic (Hb)

4.10 (approx.) Broad Singlet (br s) 2H -NH₂

3.85 Singlet (s) 3H -OCH₃

Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)
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Chemical Shift (δ, ppm) Assignment

167.1 C=O (ester)

151.0 C-NH₂ (aromatic)

131.5 CH (aromatic)

119.7 C-C=O (aromatic)

113.7 CH (aromatic)

51.8 -OCH₃

Table 5: Mass Spectrometry (MS) Data (Electron Ionization - EI)

m/z Relative Intensity Assignment

151 High [M]⁺ (Molecular Ion)

120 Base Peak (100%) [M-OCH₃]⁺

92 Moderate [M-COOCH₃]⁺

65 Moderate [C₅H₅]⁺

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Melting Point Determination (Capillary Method)
The melting point of a solid organic compound can be determined using a melting point

apparatus with a heated metal block.[4][5]

Sample Preparation: A small amount of the dry, powdered methyl 4-aminobenzoate is

placed on a clean, dry surface.[2][3]

Capillary Tube Loading: The open end of a capillary tube is tapped into the powder, and the

tube is inverted and tapped gently to pack the solid into the sealed end to a height of 2-3

mm.[2][5]
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Measurement: The capillary tube is placed in the heating block of the melting point

apparatus.[3] The sample is heated rapidly to about 15-20°C below the expected melting

point, and then the heating rate is slowed to 1-2°C per minute.[5]

Data Recording: The temperature at which the first droplet of liquid appears is recorded as

the beginning of the melting range, and the temperature at which the last solid crystal melts

is recorded as the end of the range.[5]

Infrared (IR) Spectroscopy (KBr Pellet Method)
This technique is used to obtain the infrared spectrum of a solid sample by dispersing it in a

solid matrix that is transparent to infrared radiation.[1]

Sample and KBr Preparation: Approximately 1-2 mg of finely ground methyl 4-
aminobenzoate and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) are

combined.[6] Both the sample and KBr should be thoroughly dried to avoid moisture

interference in the spectrum.[1][7]

Grinding and Mixing: The mixture is ground to a fine, homogeneous powder using an agate

mortar and pestle.[1][6]

Pellet Formation: The powdered mixture is placed into a pellet die and compressed under

high pressure (several tons) using a hydraulic press to form a small, transparent disc.[1][7]

Spectral Acquisition: The KBr pellet is placed in the sample holder of the IR spectrometer,

and the spectrum is recorded. A background spectrum of a pure KBr pellet is also recorded

for correction.[6]

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy provides detailed information about the structure of a molecule.

Sample Preparation: For ¹H NMR, 5-25 mg of methyl 4-aminobenzoate is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. For the

less sensitive ¹³C NMR, a more concentrated solution is typically prepared.
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Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette into

the NMR tube to remove any solid impurities that could affect the magnetic field

homogeneity.

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is set to lock

onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve

optimal homogeneity.[8]

Data Acquisition: The appropriate acquisition parameters (e.g., pulse sequence, number of

scans) are set for either ¹H or ¹³C NMR, and the spectrum is acquired. Tetramethylsilane

(TMS) is typically used as an internal reference standard.[9]

Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the

separation capabilities of gas chromatography with the detection power of mass spectrometry.

Sample Preparation: A dilute solution of methyl 4-aminobenzoate is prepared in a volatile

organic solvent such as acetone or dichloromethane.[10][11]

Injection: A small volume of the sample solution is injected into the gas chromatograph.[12]

The high temperature of the injection port vaporizes the sample.[11]

Chromatographic Separation: An inert carrier gas (e.g., helium) transports the vaporized

sample through a capillary column. The components of the sample are separated based on

their boiling points and interactions with the stationary phase of the column.[12][13]

Ionization and Fragmentation: As the separated components elute from the column, they

enter the mass spectrometer's ion source. Here, they are bombarded with a beam of high-

energy electrons (typically 70 eV), which causes them to ionize and fragment.[14]

Mass Analysis and Detection: The resulting positively charged ions are accelerated into a

mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge

ratio (m/z). A detector then records the abundance of each ion.[14]

Visualizations
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The following diagram illustrates a typical workflow for the analytical characterization of a

chemical compound like methyl 4-aminobenzoate.
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Caption: Workflow for the characterization of methyl 4-aminobenzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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